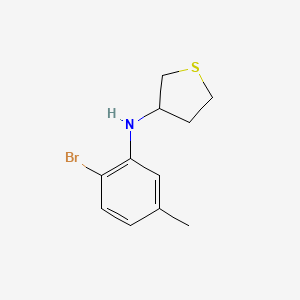

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine

Description

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine is a brominated aromatic amine derivative featuring a tetrahydrothiophene (saturated thiophene) ring linked to a substituted phenyl group. The compound’s structure includes a bromine atom at the ortho position and a methyl group at the para position on the phenyl ring, along with a tetrahydrothiophen-3-amine moiety.

Properties

Molecular Formula |

C11H14BrNS |

|---|---|

Molecular Weight |

272.21 g/mol |

IUPAC Name |

N-(2-bromo-5-methylphenyl)thiolan-3-amine |

InChI |

InChI=1S/C11H14BrNS/c1-8-2-3-10(12)11(6-8)13-9-4-5-14-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |

InChI Key |

NUVVHCQXUYGFRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NC2CCSC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine typically involves the following steps:

Formation of Tetrahydrothiophene Ring: The tetrahydrothiophene ring is formed through a cyclization reaction, often involving sulfur-containing reagents.

Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Cyclization Reactions: The tetrahydrothiophene ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and complex ring systems, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine has shown promise in the development of pharmaceutical agents targeting various diseases:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The mechanism involves disruption of microbial cell membranes, leading to cell death.

- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation. Its ability to interact with specific molecular targets involved in cancer pathways makes it a candidate for further investigation in oncology.

Material Science

The compound's electronic properties make it valuable in the development of organic semiconductors and dyes. Its unique structure allows for tuning of electronic characteristics, which can be exploited in various applications such as:

- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into OLED materials can enhance light emission efficiency.

- Conductive Polymers : Its use as a dopant in conductive polymers can improve electrical conductivity and stability.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in Molecules evaluated the antimicrobial efficacy of this compound against several pathogens, demonstrating a minimum inhibitory concentration (MIC) that indicates its potential as an antimicrobial agent .

- Cancer Cell Inhibition : Research highlighted in Frontiers in Pharmacology explored the compound's effect on various cancer cell lines, revealing significant cytotoxic effects that warrant further exploration for therapeutic applications .

- Material Development : A recent investigation into the use of this compound in organic electronics showed promising results in enhancing device performance metrics when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the tetrahydrothiophene ring play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

Key Observations :

- Heterocyclic Core : The target compound and N-(3-Fluoro-4-methylphenyl)tetrahydrothiophen-3-amine share the tetrahydrothiophene ring, whereas the dihydropyridine-based analog features a six-membered lactam ring. The saturated thiophene ring in the target compound may confer greater conformational flexibility compared to rigid lactam systems.

- Substituent Effects : Bromine (electron-withdrawing) vs. fluorine (high electronegativity) alters electronic properties. For example, bromine’s larger atomic radius may influence steric hindrance and intermolecular interactions, as seen in the isostructural relationship between bromo- and chloro-substituted analogs in .

Crystallographic and Hydrogen-Bonding Behavior

Table 2: Packing and Hydrogen-Bonding Trends

Key Observations :

- The dihydropyridine-carboxamide analog forms centrosymmetric dimers via N–H⋯O hydrogen bonds, stabilizing its crystal lattice.

- In contrast, the target compound’s tetrahydrothiophene amine group may engage in N–H⋯S or N–H⋯Br interactions, though experimental confirmation is needed. Fluorine in the fluoro-methyl analog could enable weaker C–H⋯F interactions, affecting solubility or melting points.

Key Observations :

- The dihydropyridine-carboxamide analog was synthesized via condensation, highlighting the reactivity of brominated anilines in forming amide linkages.

- Bromine in the target compound could make it a candidate for palladium-catalyzed cross-coupling reactions, whereas fluorine in improves stability against oxidation.

Biological Activity

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a tetrahydrothiophene ring, which contributes to its unique pharmacological properties. The presence of the bromine atom and the methyl group on the phenyl ring can influence its interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydrothiophene compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 32 | MCF-7 | 10 | Apoptosis induction |

| 29 | Hs578T | 15 | Cell cycle arrest |

In vitro studies demonstrated that these compounds could induce apoptosis and inhibit cell proliferation in breast cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structures have been tested against various pathogens, revealing notable antibacterial activity.

| Compound | Pathogen | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 5d | XDR-S. Typhi | 6.25 | 12.5 |

| 5c | E. coli | 12.5 | 25 |

These findings indicate that the compound can effectively inhibit the growth of resistant strains of bacteria, making it a candidate for further development as an antibacterial agent .

The biological activity of this compound is likely mediated through multiple pathways:

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases, thereby inhibiting proliferation.

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in microbial metabolism or cancer cell survival.

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, this compound derivatives were administered at varying concentrations. Results indicated that higher concentrations led to a significant reduction in viable cells, with IC50 values correlating with increased apoptosis markers.

Case Study 2: Antimicrobial Testing

A series of tests against XDR-S. Typhi demonstrated that this compound exhibited a MIC of 6.25 mg/mL, highlighting its potential as an effective treatment for resistant bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine, and how can reaction conditions be optimized?

- Methodology : Utilize nucleophilic aromatic substitution or Buchwald-Hartwig coupling between 2-bromo-5-methylaniline derivatives and tetrahydrothiophen-3-amine precursors. Catalytic systems (e.g., Pd-based catalysts) and solvents (e.g., DMF or THF) should be screened to enhance yield. Pyridine or p-toluenesulfonic acid may act as acid scavengers to prevent side reactions .

- Critical Parameters : Monitor reaction temperature (80–120°C), stoichiometry of reagents, and catalyst loading (1–5 mol%). Purification via column chromatography or recrystallization from methanol is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Techniques :

- NMR : Analyze and spectra to confirm substitution patterns on the aromatic ring and tetrahydrothiophene moiety. - COSY and HSQC can resolve overlapping signals.

- X-ray Crystallography : Determine molecular conformation and hydrogen-bonding networks (e.g., N–H⋯O interactions) using SHELXL for refinement .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to validate assignments.

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational data regarding tautomeric equilibria in this compound?

- Approach : Perform variable-temperature NMR to study tautomer dynamics. X-ray crystallography provides definitive evidence of the solid-state structure, often revealing keto-amine tautomers due to intramolecular hydrogen bonding .

- Case Study : Similar compounds (e.g., N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) show planar conformations with dihedral angles <10° between aromatic rings, stabilized by π-conjugation .

Q. What strategies are effective for analyzing the impact of the tetrahydrothiophene ring’s puckering on biological activity or catalytic behavior?

- Methodology :

- Conformational Analysis : Use crystallographic data (e.g., Cremer-Pople parameters) to quantify ring puckering. Compare with molecular docking studies to assess steric effects in binding pockets.

- Reactivity Studies : Functionalize the amine group and monitor regioselectivity via LC-MS or NMR (if fluorinated derivatives are synthesized) .

Q. How can crystallographic software (e.g., SHELX) resolve challenges in refining high-resolution or twinned data for this compound?

- Guidelines :

- Data Collection : Ensure high completeness (>95%) and redundancy. For twinned data, use SHELXD for structure solution and SHELXL for refinement with twin law parameters (e.g., BASF scale factor).

- Validation : Cross-check R-factors (, ) and residual electron density maps. Hydrogen atoms should be refined isotropically or placed geometrically .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported for this compound in different solvents?

- Resolution :

- Experimental Replication : Perform solubility tests (e.g., gravimetric analysis) in polar (DMSO, MeOH) and non-polar (hexane) solvents under controlled temperatures.

- Theoretical Modeling : Calculate Hansen solubility parameters to predict solvent compatibility. Discrepancies may arise from impurities or polymorphic forms .

Q. What factors contribute to variations in reported melting points, and how can they be standardized?

- Factors : Impurity levels, heating rate during measurement, and polymorphism.

- Standardization : Use differential scanning calorimetry (DSC) with a slow heating rate (1–2°C/min) and high-purity samples (>98% by HPLC) .

Tables for Key Data

| Property | Typical Value | Method | Reference |

|---|---|---|---|

| Melting Point | 129–130°C | DSC | |

| Hydrogen Bond Length (N–H⋯O) | 2.85–2.95 Å | X-ray Crystallography | |

| NMR (CDCl) | δ 7.25 (d, J=8.2 Hz, ArH) | Bruker Avance 400 MHz |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.